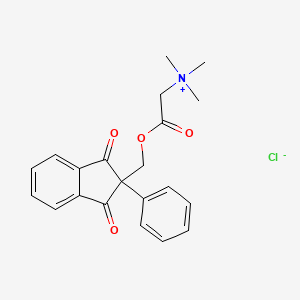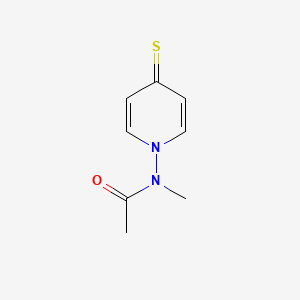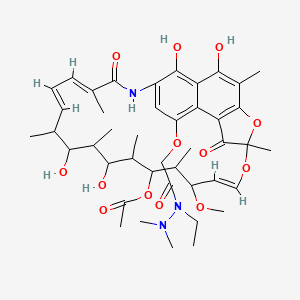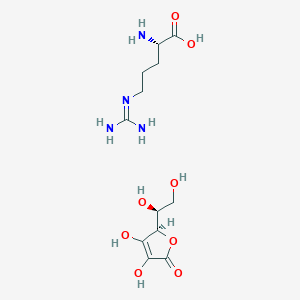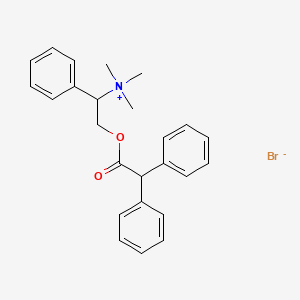
(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide diphenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide is a chemical compound with the molecular formula C25H28BrNO2 and a molecular weight of 454.399 g/mol . This compound is known for its unique structure, which includes a trimethylazanium group and a diphenylacetyl moiety. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide typically involves the reaction of 2-(2,2-diphenylacetyl)oxy-1-phenylethanol with trimethylamine in the presence of a brominating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used in the reaction include dichloromethane or chloroform.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
作用機序
The mechanism of action of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride: This compound is similar in structure but contains a chloride ion instead of a bromide ion.
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium bromide: Another similar compound with slight variations in the substituents.
Uniqueness
The uniqueness of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethylazanium group and diphenylacetyl moiety make it a valuable compound for various research applications.
特性
CAS番号 |
101657-02-7 |
|---|---|
分子式 |
C25H28BrNO2 |
分子量 |
454.4 g/mol |
IUPAC名 |
[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C25H28NO2.BrH/c1-26(2,3)23(20-13-7-4-8-14-20)19-28-25(27)24(21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23-24H,19H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
VBKBEUHDALYPGT-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)C(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
![1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate;nickel(2+);nickel(3+)](/img/structure/B15342407.png)



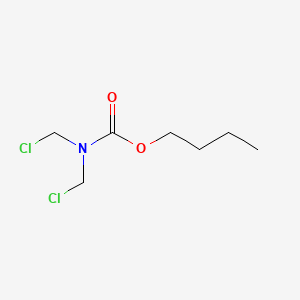
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
